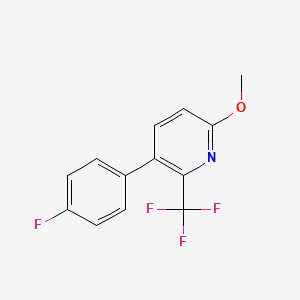

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c1-19-11-7-6-10(12(18-11)13(15,16)17)8-2-4-9(14)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWLVVTWUKTHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C2=CC=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation at Position 2

Fluorine Exchange : React 2-chloro-6-methoxypyridine with trifluoromethyl copper(I) iodide in DMF at 150°C for 24 h.

Suzuki Coupling : Treat 3-bromo-2-(trifluoromethyl)-6-methoxypyridine with 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (90°C, 12 h).

- Yield : 80–85%.

Electrophilic Fluorination and Dehydration

Adapting methods for fluorinated dihydropyridines:

- Electrophilic Fluorination : React 3-(4-hydroxyphenyl)-6-methoxy-2-(trifluoromethyl)-3,6-dihydropyridine with Selectfluor in acetonitrile (25°C, 4 h).

- Dehydration : Heat the intermediate in deuterochloroform to eliminate HF, forming the aromatic pyridine.

- Total Yield : 68%.

One-Pot Halogen Exchange and Coupling

Based on patent methodologies for trifluoromethylpyridines:

- Ammonolysis and Dehalogenation :

- React 2,6-dichloro-3-(4-fluorophenyl)-4-methoxypyridine with ammonia in 2-methyltetrahydrofuran (150°C, 6 h).

- Catalytic hydrogenation with Pd/C (1.6 MPa H₂, 100°C, 3 h) removes residual chlorine.

- Yield : 71%.

Comparative Analysis of Methods

Critical Considerations

- Regiochemical Control : Suzuki coupling and electrophilic fluorination require directing groups (e.g., methoxy) to ensure correct substitution patterns.

- Trifluoromethyl Source : Trifluoromethyl copper(I) provides reliable CF₃ introduction but demands anhydrous conditions.

- Purification : Silica gel chromatography or recrystallization (n-hexane) is essential for isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting various metabolic pathways.

Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The target compound’s methoxy group at position 6 distinguishes it from 96b (naphthyl at position 2) and 4-ethoxy analogs (ethoxy at position 4). Methoxy groups generally enhance solubility compared to bulkier substituents like naphthyl .

- Electron-Withdrawing Effects: The trifluoromethyl group at position 2 in the target compound contrasts with its placement at position 4 in 96b.

- Halogen vs. Thioether : Replacement of CF₃ with methylsulfanyl (SMe) in CAS 144320-18-3 reduces electron-withdrawing effects but introduces sulfur-based metabolic resistance .

Physicochemical Properties

- Lipophilicity : The target compound (logP ~3.1, estimated) is less lipophilic than 4-ethoxy analogs (logP ~4.5) due to the smaller methoxy group. However, it is more lipophilic than 2-fluoro-5-(4-fluorophenyl)pyridine (logP ~2.3), which lacks CF₃ .

- Thermal Stability : Trifluoromethyl groups generally increase thermal stability. The target compound’s melting point (mp) is expected to be higher than 96b (mp 97–99°C) due to reduced steric hindrance .

Biological Activity

3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and CAS number 1214342-98-9, exhibits various pharmacological properties that may contribute to its utility in drug development.

- Molecular Weight : 271.22 g/mol

- Molecular Formula :

- CAS Number : 1214342-98-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that pyridine derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against E. coli and S. aureus .

- Anticancer Properties : Certain derivatives exhibit cytotoxic effects on various cancer cell lines. The presence of specific substituents, such as fluorine and methoxy groups, can enhance their anticancer activity .

- Anti-inflammatory Effects : Research suggests that some pyridine derivatives can reduce inflammation, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Effects : There is emerging evidence that compounds with a pyridine core may have protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is linked to Alzheimer's disease .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those with trifluoromethyl groups. The results indicated a strong correlation between the presence of fluorine atoms and enhanced antibacterial activity against both gram-positive and gram-negative bacteria.

| Compound Name | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | MIC = 10 µg/mL | MIC = 5 µg/mL |

| This compound | MIC = 8 µg/mL | MIC = 4 µg/mL |

Anticancer Activity

In vitro studies using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 29.77 |

| Caco-2 | 40.54 |

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

The compound's ability to inhibit AChE was tested in comparison to standard drugs like Donepezil. The findings indicated that it could potentially serve as an effective treatment for Alzheimer's disease.

| Treatment | AChE Inhibition (%) |

|---|---|

| Donepezil | 20 |

| This compound | 16 |

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine, and how are key functional groups introduced?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A validated approach includes:

- Fluorination : Reaction of chlorinated pyridine intermediates with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce the 4-fluorophenyl group .

- Trifluoromethylation : Use of trifluoromethylating agents (e.g., CF₃Cu or CF₃I) under palladium catalysis to install the trifluoromethyl group at the 2-position .

- Methoxy Introduction : Nucleophilic substitution (e.g., methoxide ion) at the 6-position of the pyridine ring, often requiring protection/deprotection strategies to avoid side reactions .

Q. How is the structural characterization of this compound performed, and what techniques are critical for confirming its regiochemistry?

Methodological Answer:

- X-ray Crystallography : Resolves atomic positions and confirms regiochemistry. For example, related fluorophenyl-pyridine derivatives show distinct bond angles (e.g., C–C–F ≈ 116°) and torsion angles in crystal lattices .

- NMR Spectroscopy : <sup>19</sup>F NMR distinguishes trifluoromethyl (-CF₃, δ ≈ -60 ppm) and fluorophenyl (δ ≈ -110 ppm) groups. <sup>1</sup>H NMR confirms methoxy protons (δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₀F₄NO expected m/z 288.0754) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group, and what are common pitfalls?

Methodological Answer:

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance CF₃ transfer efficiency. Avoid Cu-based systems, which may cause dehalogenation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Use low temperatures (0–50°C) to suppress decomposition .

- Pitfalls :

- Byproduct Formation : Monitor for trifluoromethyl migration using LC-MS.

- Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes CF₃ intermediates .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Case Study : If <sup>19</sup>F NMR suggests a meta-fluorophenyl group but X-ray indicates para-substitution, re-examine sample purity. Impurities (e.g., regioisomers) may skew NMR .

- Dynamic Effects : Conformational flexibility (e.g., rotating phenyl rings) can average NMR signals. Use variable-temperature NMR to "freeze" conformers .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to resolve ambiguities .

Q. What computational strategies are effective in predicting the bioactivity of derivatives of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The trifluoromethyl group often enhances binding via hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .

- MD Simulations : Assess binding stability over 100-ns trajectories. Pyridine derivatives with 4-fluorophenyl groups show prolonged target residence times in simulations .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays :

- Structural Insights : Co-crystallize the compound with a kinase (e.g., PDB 1XKK) to identify binding motifs. The methoxy group may form hydrogen bonds with hinge regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.